biological activity of 16,16-dimethyl-PGF2beta
biological activity of 16,16-dimethyl-PGF2beta
An In-Depth Technical Guide to the Biological Activity of 16,16-dimethyl Prostaglandin F2β
Executive Summary
This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and potential therapeutic applications of 16,16-dimethyl prostaglandin F2β (16,16-dm-PGF2β). As a synthetic, metabolically stable analog of the endogenous prostaglandin F2β, this molecule offers a prolonged duration of action, making it a valuable tool for research and a potential candidate for drug development. Its stability is conferred by the gem-dimethyl group at the C-16 position, which sterically hinders the primary metabolic inactivation pathway mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
The primary mechanism of action for 16,16-dm-PGF2β is the potent agonism of the prostaglandin F (FP) receptor, a Gq-protein coupled receptor. Activation of the FP receptor initiates a well-defined signaling cascade involving phospholipase C, leading to increased intracellular calcium and the activation of protein kinase C. This pathway underpins its significant physiological effects, most notably the contraction of smooth muscle. This guide will detail the molecular interactions, key physiological effects on uterine and bronchial smooth muscle, its role in ocular physiology, and provide detailed experimental protocols for its characterization.
Introduction: The Rationale for a Stable PGF2β Analog
The Prostanoid Signaling System
Prostanoids are a class of potent, locally acting lipid mediators derived from arachidonic acid. They are involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, reproduction, and homeostatic regulation of organ systems. The family includes prostaglandins (PGD2, PGE2, PGF2α/β), prostacyclin (PGI2), and thromboxane (TXA2). Their biological effects are mediated by a family of nine specific G-protein coupled receptors (GPCRs): DP1-2, EP1-4, FP, IP, and TP receptors.
Endogenous PGF2β and Metabolic Instability
Endogenous PGF2β, alongside the more abundant PGF2α, is a primary ligand for the FP receptor. It plays a crucial role in female reproductive physiology, particularly in stimulating myometrial contractions during parturition.[1][2] However, the therapeutic utility of natural prostaglandins is severely limited by their rapid metabolic inactivation in vivo. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) quickly oxidizes the C-15 hydroxyl group, rendering the molecule biologically inactive.
16,16-dimethyl PGF2β: A Chemically Engineered Solution
To overcome this metabolic hurdle, synthetic analogs were developed. 16,16-dimethyl PGF2β incorporates two methyl groups at the C-16 position, adjacent to the C-15 hydroxyl group. This structural modification provides steric hindrance that effectively blocks enzymatic degradation by 15-PGDH.[3] This resistance to metabolism results in a significantly prolonged biological half-life and sustained receptor activation, making it a more potent and durable agent for both experimental and potential therapeutic use.
Molecular Mechanism of Action
Primary Target: The Prostaglandin F (FP) Receptor
The biological effects of 16,16-dm-PGF2β are mediated almost exclusively through the activation of the FP receptor. The FP receptor is a canonical Gq-coupled GPCR. While specific binding affinity data for 16,16-dm-PGF2β is not widely published, its parent molecule, PGF2α, binds to the FP receptor with high affinity, typically in the low nanomolar range.[4] Analogs of PGF2α are well-established as potent FP receptor agonists.[5]
The FP Receptor Signaling Cascade
Activation of the FP receptor by 16,16-dm-PGF2β initiates a precise intracellular signaling cascade:
-
Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the heterotrimeric G-protein, Gq.
-
Phospholipase Cβ (PLCβ) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme PLCβ.
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Downstream Effector Activation:
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG and the elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates a variety of downstream targets to modulate cellular function.[6]
-
This signaling pathway is fundamental to the contractile and pro-inflammatory effects associated with PGF2β activity.[7]
Caption: FP Receptor Signaling Pathway.
Key Biological Activities
Smooth Muscle Contraction
The primary and most potent effect of FP receptor activation is the contraction of smooth muscle. The increase in intracellular Ca2+ initiated by the signaling cascade leads to the activation of calmodulin and myosin light-chain kinase, triggering the actin-myosin interactions required for muscle contraction.
-
Uterine Myometrium: PGF2α and its analogs are powerful uterotonic agents, and 16,16-dm-PGF2β is expected to share this activity. This makes it a valuable compound for studying the mechanisms of labor and parturition.[1][2] In clinical contexts, related compounds are used for the induction of labor and control of postpartum hemorrhage.
-
Bronchial Smooth Muscle: The literature describes 16,16-dm-PGF2β as an agent that prevents bronchospasm in asthmatics, which is notable because PGF2α is a known bronchoconstrictor.[8] This suggests a complex mechanism that could involve receptor desensitization, partial agonism, or activation of counter-regulatory pathways in the specific context of asthmatic airways.
Ocular Effects and Intraocular Pressure (IOP) Reduction
FP receptor agonists are a first-line therapy for glaucoma, a condition characterized by elevated intraocular pressure (IOP).[5][9]
-
Mechanism of Action: These drugs, including clinically used PGF2α analogs like latanoprost, lower IOP primarily by increasing the outflow of aqueous humor through the uveoscleral (or "unconventional") pathway.[10][11] They remodel the ciliary muscle and scleral extracellular matrix, reducing hydraulic resistance.
-
Therapeutic Potential: As a potent and stable FP agonist, 16,16-dm-PGF2β has a pharmacological profile consistent with that of an effective ocular hypotensive agent, making it a candidate for investigation in glaucoma models.[12]
Experimental Protocols for Characterization
The following section details standardized, self-validating protocols to rigorously characterize the biological activity of 16,16-dm-PGF2β.
Protocol: In Vitro Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of 16,16-dm-PGF2β for the FP receptor.
-
Objective: To determine the affinity and selectivity of the test compound for the human FP receptor.
-
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably transfected with the human FP receptor gene. Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl, MgCl2) to prepare cell membranes via differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of radioligand (e.g., [3H]PGF2α, at its approximate Kd).
-
A dilution series of unlabeled competitor (16,16-dm-PGF2β).
-
Cell membrane preparation.
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a saturating concentration of unlabeled PGF2α.
-
-
Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates bound from free radioligand.
-
Detection: Measure the radioactivity trapped on the filtermat using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of 16,16-dm-PGF2β. Fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Causality and Validation: This protocol is self-validating. The inclusion of a saturating concentration of the natural ligand (PGF2α) defines the non-specific binding, ensuring that the measured displacement is due to competition at the FP receptor. The resulting Ki value is a direct measure of the compound's affinity for the target.
Protocol: In Vitro Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of 16,16-dm-PGF2β by quantifying a key downstream signaling event.
-
Objective: To determine the ability of the compound to elicit a functional response following FP receptor binding.
-
Methodology:
-
Cell Preparation: Plate FP-receptor-expressing cells (e.g., HEK293-hFP) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with probenecid). Incubate for 30-60 minutes at 37°C. Probenecid is included to prevent dye leakage from the cells.
-
Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation) to measure baseline fluorescence. Inject a dilution series of 16,16-dm-PGF2β and immediately begin recording fluorescence intensity over time.
-
Data Analysis: For each concentration, calculate the maximum change in fluorescence from baseline. Plot this response against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect).
-
-
Causality and Validation: The use of a cell line specifically engineered to express the target receptor ensures the response is receptor-mediated. A non-transfected parent cell line should be run in parallel as a negative control to confirm the absence of off-target effects. The dose-dependent nature of the response validates the pharmacological activity.
Caption: Workflow for Calcium Mobilization Assay.
Summary and Future Directions
16,16-dimethyl PGF2β is a potent, metabolically stable FP receptor agonist. Its biological activity is driven by the canonical Gq-PLC-IP3/DAG signaling pathway, resulting in robust physiological effects, particularly the contraction of smooth muscle and modulation of aqueous humor dynamics. Its enhanced stability makes it a superior tool for probing the function of the PGF2β system compared to its endogenous counterpart.
Future research should focus on:
-
Receptor Selectivity Profiling: A comprehensive screening against the full panel of prostanoid receptors is necessary to confirm its selectivity for the FP receptor.
-
In Vivo Efficacy: Studies in animal models of glaucoma and parturition are needed to translate the in vitro findings into a therapeutic context.
-
Bronchial Activity Investigation: The paradoxical anti-bronchospasm effect warrants further investigation to elucidate the underlying mechanism, which could reveal novel therapeutic approaches for asthma.
This synthetic analog remains a compound of high interest for researchers in reproductive biology, ophthalmology, and respiratory science.
References
-
Langevin, B., et al. (2021). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. PMC. [Link]
-
Kiriyama, M., et al. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology. [Link]
-
Hanson, W. R., & DeLaurentiis, K. (1983). 16, 16-dimethyl prostaglandin E2 increases survival of murine intestinal stem cells when given before photon radiation. Radiation Research. [Link]
-
Anthony, M., et al. (1994). 16,16-Dimethyl Prostaglandin E2 modulation of endothelial monolayer paracellular barrier function. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
MacKenzie, I. Z., & Mitchell, M. D. (1983). Chronic stimulation of uterine prostaglandin synthesis during cervical ripening before the onset of labor. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Casey, M. L., & MacDonald, P. C. (1992). Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Ochiai, T., et al. (1988). Study of 16,16-dimethyl prostaglandin E2 for prevention of stress ulcer after hepatectomy of experimental cirrhotic liver and its influence on hepatic regeneration. The Japanese Journal of Surgery. [Link]
-
Bahler, C. K., et al. (2012). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Investigative Ophthalmology & Visual Science. [Link]
-
Gaskill, H. V., et al. (1983). Cytoprotective effect of 16,16-dimethyl prostaglandin (PGE2) on ischemic splanchnic injuries in the rat. Journal of Surgical Research. [Link]
-
Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology. [Link]
-
Doucette, L. P., & Walter, M. A. (2017). Prostaglandins in the eye: Function, expression, and roles in glaucoma. Experimental Eye Research. [Link]
-
Hanson, W. R., & DeLaurentiis, K. (1983). 16,16-dimethyl prostaglandin E>2> increases survival of murine intestinal stem cells when given before photon radiation. Radiation Research. [Link]
-
Konturek, S. J., et al. (1977). Effect of oral and intravenous 16,16-dimethyl prostaglandin E2 in duodenal ulcer and Zollinger-Ellison syndrome patients. Gastroenterology. [Link]
-
Zając, M., & Kalisz, M. (2020). Pharmacology of topical prostaglandin F2 α analogs and their place in the treatment of glaucoma in small animals. Polish Journal of Veterinary Sciences. [Link]
-
Tang, G., & England, S. K. (1995). Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Pimentel, C. A., et al. (1990). Prostaglandin production in the umbilical and uterine circulations in pregnant sheep at 129-136 days gestation. The Journal of Physiology. [Link]
-
Li, T., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Mediators of Inflammation. [Link]
-
Sheng, H., et al. (2003). PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor. Molecular and Cellular Endocrinology. [Link]
-
Sahmay, S., et al. (1988). Maternal, umbilical, uterine and amniotic prostaglandin E and F2 alpha levels in labour. Journal of International Medical Research. [Link]
-
Bito, L. Z. (1997). Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. Survey of Ophthalmology. [Link]
-
Shankman, L. J., et al. (2023). PRDM16 controls smooth muscle cell fate in atherosclerosis. bioRxiv. [Link]
-
Xu, C., et al. (2015). PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways. Molecular Human Reproduction. [Link]
-
Pierce, G. N., et al. (2009). PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Wang, R. F., et al. (1990). Effects of prostaglandins F2 alpha, A2, and their esters in glaucomatous monkey eyes. Investigative Ophthalmology & Visual Science. [Link]
-
Mechanism of COX-2 expression stimulation by PGE 2 and PGF 2α. ResearchGate. [Link]
Sources
- 1. Chronic stimulation of uterine prostaglandin synthesis during cervical ripening before the onset of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maternal, umbilical, uterine and amniotic prostaglandin E and F2 alpha levels in labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 16,16-DIMETHYL PROSTAGLANDIN F2BETA | 59769-89-0 [amp.chemicalbook.com]
- 9. Pharmacology of topical prostaglandin F2 α analogs and their place in the treatment of glaucoma in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aoa.org [aoa.org]
- 11. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
